molecular formula C18H26F3N3O B6456053 2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one CAS No. 2549006-63-3

2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one

Cat. No.: B6456053
CAS No.: 2549006-63-3
M. Wt: 357.4 g/mol
InChI Key: BRSAYFJJZRBDEJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one (CAS Number: 2549006-63-3) is an organic compound with the molecular formula C18H26F3N3O and a molecular weight of 357.41 g/mol . This chemical features a complex structure that integrates a piperidine ring and a trifluoromethylpyridine group, connected through a methylamino linkage and terminated with a tert-butyl ketone moiety. Its SMILES representation is CCC(C(=O)N1CCCC(C1)N(c1ncccc1C(F)(F)F)C)(C)C . As a nitrogen-containing heterocycle, this compound is of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds, particularly those with piperidine and pyridine scaffolds, are widely utilized in the development of pharmaceuticals and are known to exhibit a broad spectrum of biological activities . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This compound is supplied as a high-purity building block for researchers developing novel therapeutic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety precautions. Predicted physicochemical properties include a density of approximately 1.171 g/cm³ at 20 °C and a pKa of 4.24 .

Properties

IUPAC Name

2,2-dimethyl-1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O/c1-5-17(2,3)16(25)24-11-7-8-13(12-24)23(4)15-14(18(19,20)21)9-6-10-22-15/h6,9-10,13H,5,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSAYFJJZRBDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22F3N3C_{16}H_{22}F_3N_3 with a molecular weight of approximately 335.36 g/mol. The presence of a trifluoromethyl group and a piperidine moiety suggests significant interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer effects. Below is a summary of key findings:

Antimicrobial Activity

A study focusing on the compound's activity against Mycobacterium tuberculosis revealed promising results. The compound demonstrated an in vitro Minimum Inhibitory Concentration (MIC) of 5.9 µM, indicating effective antibacterial properties against resistant strains .

Anticancer Activity

In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. Specifically, it has been noted to increase caspase-3 activity in MCF-7 breast cancer cells, leading to cell cycle arrest at the G1 phase and subsequent apoptosis . The IC50 values for various derivatives suggest that modifications to the molecular structure can enhance or diminish biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical features influencing the biological activity of this compound:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Piperidine Moiety : Contributes to receptor binding affinity.
  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the activity profile against different bacterial strains and cancer cells .

Case Studies

Several case studies have highlighted the compound's potential:

  • Mycobacterium tuberculosis Inhibition : A series of analogs were tested for their ability to inhibit MmpL3, an essential protein for bacterial survival. Compounds with similar structural motifs showed varying degrees of effectiveness, with some achieving MIC values as low as 5.2 µM .
  • Cytotoxicity in HepG2 Cells : In a cytotoxicity assay against HepG2 liver cancer cells, certain derivatives exhibited low cytotoxicity (IC20 > 40 µM), suggesting a favorable therapeutic window for further development .

Data Tables

CompoundMIC (µM)Cell LineIC50 (µM)Mechanism of Action
2,2-Dimethyl...5.9MCF-79.6Apoptosis via caspase activation
Analog A4.5HepG210.0Cell cycle arrest
Analog B6.0Mtb5.2Inhibition of MmpL3

Preparation Methods

Protection-Deprotection Strategy

Piperidine is protected as 3-(phthalimido)piperidine using phthalic anhydride in refluxing acetic acid (yield: 89%). Subsequent coupling with 3-(trifluoromethyl)-2-(methylamino)pyridine occurs via nucleophilic substitution in N-methyl-2-pyrrolidone (NMP) at 140°C for 2 hours, achieving 82% yield. Deprotection with hydrazine in ethanol releases the free amine (yield: 86%).

Example Protocol

  • Protection : 3-Aminopiperidine (1.0 eq) + phthalic anhydride (1.2 eq) → 3-(phthalimido)piperidine.

  • Coupling : 3-(Phthalimido)piperidine (1.2 eq) + 3-(trifluoromethyl)-2-(methylamino)pyridine (1.0 eq) in NMP, 140°C, 2h.

  • Deprotection : Hydrazine (5.0 eq) in ethanol, 80°C, 2h.

Acylation of Piperidine Nitrogen

The piperidine nitrogen is acylated with 2,2-dimethylbutanoyl chloride under Schotten-Baumann conditions. In a representative procedure, 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine (1.0 eq) is treated with 2,2-dimethylbutanoyl chloride (1.5 eq) in dichloromethane (DCM) using diisopropylethylamine (DIPEA, 3.0 eq) as a base. The reaction proceeds at 25°C for 6 hours, yielding 91% after column chromatography.

Optimized Conditions

ParameterCondition
SolventDichloromethane
BaseDiisopropylethylamine
Temperature25°C
Time6 hours

Alternative Routes via Boronic Ester Cross-Coupling

Suzuki-Miyaura coupling enables modular assembly of the pyridine ring. For instance, 5-bromo-N,N-dimethylpyridin-2-amine reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dioxane using Pd(dppf)Cl₂ (5 mol%) and KOAc (2.0 eq) at 100°C for 12 hours, yielding 76% boronic ester. This intermediate couples with halogenated piperidine derivatives to install the trifluoromethylpyridinyl group.

Cross-Coupling Example

ComponentRole
Boronic ester2-(N,N-Dimethylamino)pyrid-5-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Halide3-Bromopiperidine
CatalystPd(dppf)Cl₂
Solvent1,4-Dioxane
Yield76%

Challenges and Optimization

  • Regioselectivity : Directing groups (e.g., phthalimido) ensure substitution at the piperidine 3-position.

  • Steric Hindrance : Elevated temperatures (140°C) and polar aprotic solvents (NMP) enhance reaction rates in bulky systems.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) or crystallization (tert-butyl methyl ether) isolates intermediates.

Industrial-Scale Considerations

Batch processes described in US8883805B2 demonstrate scalability. For example, a 10.00 kg scale reaction of a xanthine precursor with 3-(phthalimido)piperidine in NMP achieves 82% yield after crystallization . Similar protocols apply to the target compound, with adjustments for acylation stoichiometry and solvent volumes.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of 1,1'-thiocarbonyldiimidazole (TCDI) to link substituted pyridines (e.g., 3-(trifluoromethyl)pyridin-2-amine) with piperidine derivatives.
  • Amination : Methylation of the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
  • Ketone formation : Reaction of 2,2-dimethylbutyric acid derivatives with activated carbonyl intermediates.
  • Monitoring : Reactions are tracked via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and purified via column chromatography (silica gel, gradient elution) .

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.47 Å, C-F: 1.34 Å) and dihedral angles (e.g., 112.5° between pyridine and piperidine rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ 2.35 (piperidine CH₂), δ 8.2–8.5 (pyridine protons), and δ 210 ppm (ketone carbonyl).
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 413.17.
  • Elemental analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can experimental design be optimized to study the compound’s biological activity?

  • Methodology :

  • In vitro assays : Use randomized block designs with split-plot arrangements (e.g., varying concentrations: 1 nM–100 µM) to assess enzyme inhibition (IC₅₀ determination) or receptor binding (Kd via surface plasmon resonance).
  • In vivo models : Employ dose-response studies (n=10 per group) with positive/negative controls to evaluate pharmacokinetics (e.g., bioavailability, half-life).
  • Statistical analysis : ANOVA with post-hoc Tukey tests to compare treatment groups; p<0.05 considered significant .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the trifluoromethyl group).
  • 2D techniques : COSY and NOESY clarify coupling networks (e.g., through-space interactions between piperidine and pyridine protons).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify spatial arrangements .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity, catalyst loading) via response surface methodology.
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for amination efficiency.
  • Continuous flow chemistry : Enhances reproducibility and reduces reaction time (e.g., 2-hour residence time vs. 12-hour batch) .

Q. How is the environmental fate of this compound assessed in ecotoxicological studies?

  • Methodology :

  • Partitioning studies : Measure log Kow (octanol-water coefficient) via shake-flask method; predicted log Kow ≈ 3.2.
  • Biodegradation assays : OECD 301F test to assess microbial degradation over 28 days.
  • Toxicity profiling : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (ErC₅₀) tests .

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